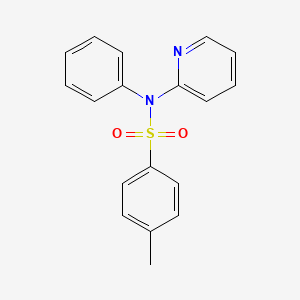![molecular formula C13H12ClNO2 B5709689 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, also known as clopidol, is a pyridinone derivative that has been widely used as a feed additive for poultry to prevent and control coccidiosis. It was first synthesized by scientists at Merck & Co. in the 1950s and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Clopidol exerts its anti-coccidial effect by inhibiting the activity of the mitochondrial respiratory chain complex III, which is essential for the energy metabolism of Eimeria. This leads to a decrease in the ATP production and an accumulation of reactive oxygen species, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects:
Clopidol has been shown to have a number of biochemical and physiological effects in chickens, including an increase in body weight gain, feed conversion efficiency, and egg production. It has also been reported to have antioxidant and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol has several advantages as a feed additive for poultry, including its low toxicity, high efficacy against coccidiosis, and ease of administration. However, it also has some limitations for use in lab experiments, including its potential to interfere with other metabolic pathways and its narrow spectrum of activity against Eimeria.
Orientations Futures
There are several potential future directions for research on 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone, including:
1. Development of new formulations and delivery methods to improve its efficacy and reduce its potential side effects.
2. Investigation of its potential use in other animal species, such as pigs and cattle, for the prevention and control of coccidiosis.
3. Identification of the molecular targets of 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone in Eimeria and other parasites, which could lead to the development of new anti-parasitic drugs.
4. Exploration of its potential as an immunomodulatory agent in poultry and other animals.
5. Investigation of its potential as an antioxidant and anti-inflammatory agent in humans and animals.
Méthodes De Synthèse
Clopidol can be synthesized through a multistep process from 2-chlorophenol and 2-pyridinecarboxaldehyde. The first step involves the formation of 2-(2-chlorophenoxy)ethylamine by the reaction of 2-chlorophenol with ethylene oxide. This intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a catalyst to yield 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone.
Applications De Recherche Scientifique
Clopidol has been used extensively in scientific research for its ability to inhibit the growth and replication of the protozoan parasite Eimeria, which causes coccidiosis in poultry. Studies have shown that 1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone can reduce the severity of coccidiosis and improve the growth performance of chickens.
Propriétés
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-1-2-6-12(11)17-10-9-15-8-4-3-7-13(15)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPOVGOQHQTNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)
![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)